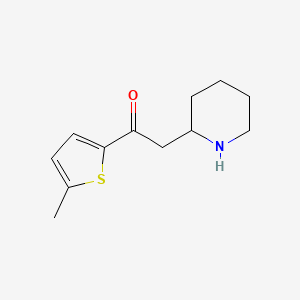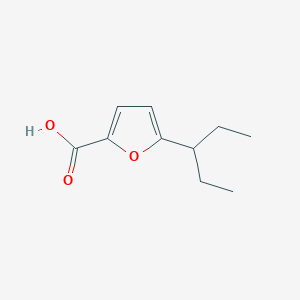![molecular formula C10H23NO2 B13303706 2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)
2-[(Heptan-2-yl)amino]propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Heptan-2-yl)amino]propane-1,3-diol is a chemical compound with the molecular formula C10H23NO2 and a molecular weight of 189.30 g/mol . This compound is part of the amino alcohol family and is known for its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptan-2-yl)amino]propane-1,3-diol typically involves the reaction of heptan-2-amine with 1,3-dihydroxypropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The amino group of heptan-2-amine reacts with the hydroxyl groups of 1,3-dihydroxypropane to form the final compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Heptan-2-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(Heptan-2-yl)amino]propane-1,3-diol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(Heptan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s hydroxyl groups can also participate in various biochemical reactions, contributing to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3-propane diol: A similar compound with a different alkyl group, used in the synthesis of cyclic carbonate monomers.
Serinol (2-amino-1,3-propanediol): Used in the synthesis of synthetic antibiotics and other pharmaceuticals.
Uniqueness
2-[(Heptan-2-yl)amino]propane-1,3-diol is unique due to its specific heptan-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and biologically active molecules .
Propiedades
Fórmula molecular |
C10H23NO2 |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
2-(heptan-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H23NO2/c1-3-4-5-6-9(2)11-10(7-12)8-13/h9-13H,3-8H2,1-2H3 |
Clave InChI |
IQURVELXYFFWLP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)NC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13303628.png)
![(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13303634.png)
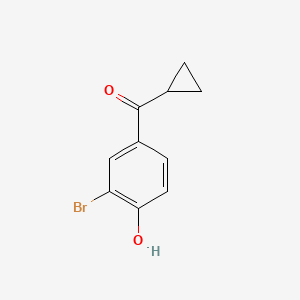



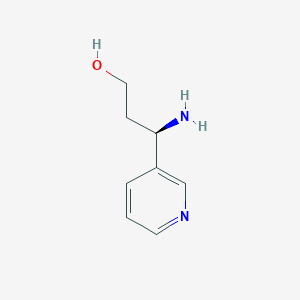
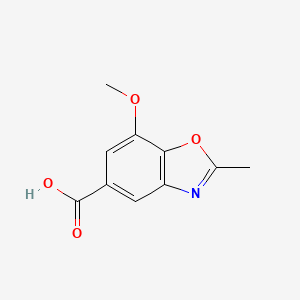


amine](/img/structure/B13303678.png)
